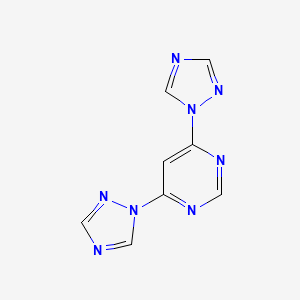

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with two 1H-1,2,4-triazol-1-yl groups at the 4 and 6 positions

Applications De Recherche Scientifique

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against various bacterial and fungal strains. Research indicates that derivatives of 1,2,4-triazole, including those with pyrimidine cores, have shown enhanced antifungal activity compared to traditional antifungal agents. For instance:

- Antifungal Activity : Compounds derived from 1,2,4-triazole have demonstrated potent activity against Candida species and filamentous fungi such as Aspergillus fumigatus . The incorporation of the triazole moiety into pyrimidine structures has been linked to increased efficacy against resistant strains.

- Antibacterial Activity : Several studies report that triazole-pyrimidine hybrids possess strong antibacterial effects against Gram-positive and Gram-negative bacteria. For example, compounds containing this scaffold have been shown to be effective against Staphylococcus aureus and Escherichia coli .

Antitumor Properties

The antitumor potential of 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine is noteworthy. Studies have illustrated that triazole derivatives can inhibit various cancer cell lines effectively:

- Mechanism of Action : The compound has been associated with the inhibition of key kinases involved in cancer progression. For instance, derivatives have shown IC50 values in the nanomolar range against c-Met kinase, a target for several cancers .

- Cytotoxicity : Research indicates that specific derivatives exhibit high cytotoxicity against cancer cell lines such as MKN-45 and H460, outperforming established chemotherapeutics like sorafenib .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound:

- Influence of Substituents : SAR studies have revealed that modifications at various positions on the triazole and pyrimidine rings significantly affect biological activity. Electron-withdrawing groups enhance antibacterial potency while maintaining low toxicity profiles .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture:

Fungicides

The compound's antifungal properties make it a candidate for developing novel fungicides:

Mécanisme D'action

Target of Action

Similar compounds have shown potent inhibitory activities against cancer cell lines .

Mode of Action

It has been observed that similar compounds inhibit the proliferation of cancer cells by inducing apoptosis .

Biochemical Pathways

It is known that apoptosis, a form of programmed cell death, is a complex process involving a variety of biochemical pathways .

Pharmacokinetics

Similar compounds have been shown to exhibit acceptable correlation with bioassay results in regression plots generated by 2d qsar models , suggesting potential bioavailability.

Result of Action

Similar compounds have been shown to exhibit potent inhibitory activities against cancer cell lines .

Action Environment

It is generally recommended to take appropriate protective measures to avoid skin contact, inhalation, or ingestion during handling of similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-dichloropyrimidine with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The triazole rings can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coordination Chemistry: The nitrogen atoms in the triazole rings can coordinate with metal ions, forming metal complexes.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield alkylated or acylated derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another compound with a triazole ring, known for its anticancer properties.

1,2,4-Triazole derivatives: A broad class of compounds with various biological activities, including antifungal and anticancer properties.

Uniqueness

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine is unique due to its dual triazole substitution on the pyrimidine ring, which enhances its ability to interact with multiple molecular targets and form stable metal complexes. This dual substitution also contributes to its versatility in various chemical reactions and applications.

Activité Biologique

4,6-di(1H-1,2,4-triazol-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique triazole and pyrimidine moieties, which contribute to its biological properties. The triazole ring is known for its ability to form hydrogen bonds and engage in π-π interactions, making it a versatile scaffold in drug design.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the suppression of key signaling pathways such as the ERK pathway.

| Compound | Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 (breast cancer) | 3.91 | Tubulin polymerization inhibition |

| Compound 2 | HCT-116 (colon cancer) | 0.53 | Induction of apoptosis |

| Compound 3 | A549 (lung cancer) | 6.05 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting multiple pathways involved in tumor growth and survival .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Various studies have demonstrated that this compound exhibits activity against a range of pathogens, including bacteria and fungi. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anti-inflammatory Effects

Emerging evidence suggests that derivatives of this compound possess anti-inflammatory properties. In vitro assays have shown that they can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| Compound A | 0.04 ± 0.01 (Celecoxib as control) |

| Compound B | 0.04 ± 0.02 |

These results highlight the potential for developing anti-inflammatory drugs based on this chemical structure .

Study on Anticancer Activity

A notable study focused on the synthesis and evaluation of various derivatives of this compound against human cancer cell lines. The most active compounds were found to induce apoptosis and inhibit cell cycle progression at nanomolar concentrations. This study emphasizes the compound's potential as a scaffold for designing more potent anticancer agents .

Research on Antimicrobial Properties

Another research effort evaluated the antimicrobial efficacy of several derivatives against both Gram-positive and Gram-negative bacteria. Results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that specific substitutions could enhance activity against resistant strains .

Propriétés

IUPAC Name |

4,6-bis(1,2,4-triazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N8/c1-7(15-5-9-2-13-15)11-4-12-8(1)16-6-10-3-14-16/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXVKULEXIEEAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1N2C=NC=N2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.